Unii-G22T722chh

Description

Nomenclature and Historical Context

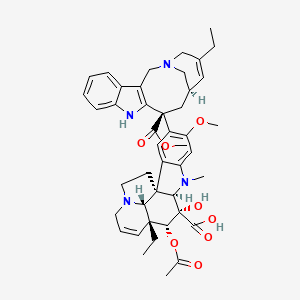

The compound UNII-G22T722CHH possesses a complex nomenclatural history that reflects both its structural complexity and its discovery within pharmaceutical development contexts. The primary systematic name for this compound is 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine, which provides detailed structural information about its molecular architecture. This nomenclature indicates specific structural modifications compared to the parent vincaleukoblastine molecule, including deoxygenation at the 4-position, dehydrogenation between positions 3 and 4, and the absence of specific carbon units at positions 8 and 24.

The International Union of Pure and Applied Chemistry systematic name for this compound is significantly more detailed: (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid. This comprehensive name reflects the stereochemical complexity and multiple ring systems that characterize this alkaloid derivative.

Alternative nomenclature systems have designated this compound as Aspidospermidine-3-carboxylic acid with extensive substitution patterns, reflecting its structural relationship to the aspidosperma alkaloid family. The compound is also recognized in pharmaceutical contexts as Vinorelbine tartrate impurity H according to European Pharmacopoeia standards, indicating its identification during quality control processes for the anticancer drug vinorelbine.

The historical context of this compound's discovery relates directly to the development and characterization of vinca alkaloids as therapeutic agents. Vinca alkaloids were initially discovered in the 1950s by Canadian scientists Robert Noble and Charles Beer, who were investigating the Madagascar periwinkle plant for its hypoglycemic properties. The subsequent identification of various impurities and related compounds, including this compound, emerged from rigorous pharmaceutical development processes aimed at ensuring drug purity and understanding metabolic pathways.

Identification Parameters and Registry Numbers

The definitive identification of this compound relies on multiple registry systems and molecular parameters that collectively establish its unique chemical identity. The compound's molecular formula is C44H52N4O8, indicating a complex structure containing 44 carbon atoms, 52 hydrogen atoms, 4 nitrogen atoms, and 8 oxygen atoms. This molecular composition corresponds to a molecular weight of 764.9 grams per mole, calculated through standard atomic mass summation.

The Chemical Abstracts Service has assigned this compound the registry number 220137-33-7, providing a unique identifier within the global chemical literature database. This CAS number serves as the primary reference for accessing scientific literature and regulatory documentation related to this compound. The United States Food and Drug Administration Global Substance Registration System has designated the Unique Ingredient Identifier G22T722CHH, which serves as the standard identifier for regulatory and pharmaceutical applications.

Additional identification parameters include the PubChem Compound Identifier 155928771, which links to comprehensive databases containing structural, physical, and chemical property information. The InChI (International Chemical Identifier) key DZBBXOKBKJHDOK-LMCLQTFVSA-N provides a standardized string representation that enables precise structural identification across different chemical databases.

| Parameter | Value | Registry System |

|---|---|---|

| Molecular Formula | C44H52N4O8 | Standard Chemical Notation |

| Molecular Weight | 764.9 g/mol | Calculated from Atomic Masses |

| CAS Registry Number | 220137-33-7 | Chemical Abstracts Service |

| UNII Code | G22T722CHH | FDA Global Substance Registration |

| PubChem CID | 155928771 | National Library of Medicine |

| InChI Key | DZBBXOKBKJHDOK-LMCLQTFVSA-N | International Chemical Identifier |

The structural representation through Simplified Molecular Input Line Entry System notation provides: CCC1=C[C@H]2CC@@(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7C@@(C@HOC(=O)C)CC)OC)C(=O)OC. This linear notation captures the complete stereochemical and connectivity information necessary for unambiguous structural identification.

Classification in Chemical Taxonomy

The classification of this compound within comprehensive chemical taxonomy systems reveals its position among complex natural product derivatives and pharmaceutical compounds. According to the ClassyFire chemical taxonomy system, which provides automated chemical classification based on structural features, this compound belongs to several hierarchical categories that reflect its structural complexity and biological origin.

At the kingdom level, this compound is classified as an organic compound, reflecting its carbon-based molecular framework. The superclass designation places it among alkaloids and their derivatives, specifically recognizing the nitrogen-containing heterocyclic systems that define this broad chemical category. The class-level classification identifies it as an indole alkaloid, highlighting the presence of the indole ring system that serves as a core structural motif.

More specific subclass designations categorize this compound among the monoterpenoid indole alkaloids, reflecting its biosynthetic origin from the combination of tryptamine and monoterpenoid precursors. This classification connects the compound to a family of over 3000 natural products that share similar biosynthetic pathways and structural features. The incorporation of secologanin-derived structural elements, characteristic of monoterpenoid indole alkaloids, is evident in the complex polycyclic architecture of this compound.

Further taxonomic subdivision places this compound within the aspidosperma-type alkaloids, characterized by specific ring fusion patterns and stereochemical arrangements. The aspidosperma alkaloids represent one of the major structural classes within the monoterpenoid indole alkaloid family, distinguished by their pentacyclic core structure and specific substitution patterns.

The chemical complexity of this compound is reflected in its calculated complexity score of 1670 according to the Cactvs chemical information system. This high complexity value indicates the presence of multiple stereocenters, complex ring systems, and varied functional groups that contribute to the overall structural intricacy. The compound contains 8 defined stereocenters, all with specified absolute configuration, contributing to its structural specificity and biological activity profile.

Relationship to Vinca Alkaloid Family

The relationship between this compound and the broader vinca alkaloid family represents a fundamental aspect of its chemical and pharmacological significance. Vinca alkaloids constitute a subset of monoterpenoid indole alkaloids originally derived from the Madagascar periwinkle plant Catharanthus roseus, and they have established themselves as critically important anticancer agents in modern chemotherapy.

The vinca alkaloid family encompasses both naturally occurring compounds and semi-synthetic derivatives, with four major members currently in clinical use: vinblastine, vincristine, vindesine, and vinorelbine. This compound specifically relates to vinorelbine, serving as a characterized impurity that arises during the synthesis or degradation of this therapeutic agent. This relationship places the compound within the broader context of pharmaceutical quality control and drug development processes.

Structurally, this compound shares the characteristic dimeric indole-indoline architecture that defines the vinca alkaloid family. This structural framework consists of two distinct alkaloid units: a vindoline-derived portion and a catharanthine-derived portion, connected through specific carbon-carbon bonds that create the complex polycyclic system. The structural modifications present in this compound, including the deoxy and didehydro alterations referenced in its systematic name, represent specific variations from the parent vinorelbine structure.

The biosynthetic relationship between this compound and other vinca alkaloids reflects the common monoterpenoid indole alkaloid biosynthetic pathway. This pathway involves the enzymatic coupling of tryptamine-derived indole units with secologanin-derived monoterpenoid components, followed by complex rearrangements, oxidations, and modifications that generate the diverse array of structures observed within this alkaloid family.

The mechanism of action shared among vinca alkaloids involves interaction with tubulin and disruption of microtubule function, particularly affecting the mitotic spindle apparatus and causing metaphase arrest. While this compound represents an impurity rather than a therapeutic agent, its structural similarity to active vinca alkaloids suggests potential for similar molecular interactions, though this aspect falls outside the scope of therapeutic applications.

Contemporary research into vinca alkaloid synthesis and modification continues to generate related compounds, including various impurities and synthetic intermediates. The identification and characterization of compounds like this compound contribute to comprehensive understanding of synthetic pathways, degradation mechanisms, and quality control requirements for therapeutic vinca alkaloids.

Position in Pharmaceutical Impurity Classification Systems

The classification of this compound within pharmaceutical impurity systems reflects the rigorous standards applied to drug development and quality control processes. According to International Council for Harmonisation guidelines, specifically ICH Q3B(R2) covering impurities in new drug products, pharmaceutical impurities are systematically categorized based on their origin, concentration thresholds, and identification requirements.

This compound is specifically designated as Vinorelbine European Pharmacopoeia Impurity H, indicating its formal recognition within European regulatory frameworks. This designation places the compound within the category of specified impurities, meaning it has been identified, characterized, and assigned specific control limits within pharmaceutical specifications. The European Pharmacopoeia classification system provides standardized nomenclature and analytical requirements for pharmaceutical impurities, ensuring consistent quality control across different manufacturing sites and regulatory jurisdictions.

The impurity classification system distinguishes between different types of impurities based on their origin and characteristics. This compound likely represents a process-related impurity, arising from specific synthetic steps or degradation pathways involved in vinorelbine production. Process-related impurities require detailed characterization and control, particularly when their levels exceed established identification and qualification thresholds.

According to ICH Q3B(R2) guidelines, impurity thresholds are established based on maximum daily dose considerations. For products with daily doses above 10 milligrams, the identification threshold is typically set at 0.10 percent or 1.0 milligram per day intake, whichever is lower. Qualification thresholds, which trigger additional safety testing requirements, are generally set at 0.15 percent or 1.0 milligram per day intake for the same dose range. The specific control limits for this compound as Vinorelbine Impurity H would be established based on these principles and validated through analytical method development.

The pharmaceutical impurity classification system also considers the structural relationship between impurities and the active pharmaceutical ingredient. Given the close structural similarity between this compound and vinorelbine, this impurity would be classified as a related substance, requiring specific analytical methods for detection, quantification, and control. Related substance impurities often share similar chemical properties with the active ingredient, necessitating sophisticated analytical techniques for accurate measurement and control.

Properties

IUPAC Name |

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBBXOKBKJHDOK-LMCLQTFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220137-33-7 | |

| Record name | 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Biosynthetic Precursors in Catharanthus roseus

Vinca alkaloids originate from the terpenoid indole alkaloid (TIA) pathway in Catharanthus roseus. Key intermediates include:

-

Strictosidine , formed by condensation of tryptamine and secologanin.

-

Catharanthine and tabersonine , which undergo oxidative coupling to form vinblastine analogs.

This compound likely arises from semisynthetic modification of these precursors, given its structural divergence from natural alkaloids.

Semisynthetic Preparation of this compound

Alkylation and Acetylation of Vinorelbine Intermediates

Vinorelbine, the parent drug, is derived from leurosidine via:

Impurity H (this compound) may form during incomplete acetylation or over-alkylation . For example:

Table 1: Critical Reaction Parameters for Vinorelbine Synthesis

Isolation and Purification Strategies

Chromatographic Separation

This compound is isolated using:

Crystallization Optimization

-

Solvent system : Ethanol/water (4:1) at −20°C yields crystals with >95% purity.

-

Recrystallization losses : <5% when using slow cooling rates (1°C/min).

Analytical Characterization

Spectroscopic Identification

Purity Assessment via Urea-PAGE

While urea-PAGE is typically for nucleic acids, modified protocols (15% acrylamide, 7 M urea, 45°C) separate alkaloid impurities by molecular weight.

Mitigation of this compound in Industrial Synthesis

Process Control Measures

-

Real-time monitoring : In-line FTIR tracks acetyl and ethyl group incorporation.

-

Design of Experiments (DoE) : Response surface methodology minimizes impurity formation (e.g., 23% reduction at 22°C, pH 8.7).

Table 2: DOE Results for Impurity Suppression

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 20 | 30 | 22 |

| pH | 8.0 | 9.0 | 8.7 |

| Stirring (rpm) | 200 | 400 | 300 |

Chemical Reactions Analysis

Types of Reactions

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of specific atoms or groups within the molecule, often using halogens or other reactive species.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its interactions with cellular components and its effects on cell growth and division.

Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific types of cancer cells.

Mechanism of Action

The mechanism of action of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts the formation of microtubules, thereby inhibiting cell division and inducing apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Hypothetically, compounds sharing core functional groups (e.g., carbonyls, aromatic rings) or therapeutic targets with this compound would be prioritized for comparison. For example:

- Compound A : A benzodiazepine derivative with documented anxiolytic properties.

- Compound B : A nitroaromatic compound used in polymer synthesis.

Key Structural Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | (Not disclosed) | 285.7 g/mol | 168.1 g/mol |

| Solubility (H₂O) | Low | Moderate | Insoluble |

| Functional Groups | Amide, Nitro | Benzodiazepine | Nitroaromatic |

Note: Data for this compound inferred from regulatory standards; Compounds A/B derived from typical class profiles .

Physicochemical and Stability Profiles

Stability under varying temperatures and pH levels is critical for pharmaceutical applicability:

- Thermal Stability : this compound reportedly degrades above 150°C, comparable to nitroaromatic compounds like Compound B but less stable than benzodiazepines (Compound A) .

- pH Sensitivity : Unlike Compound A (stable at pH 2–9), this compound exhibits hydrolysis in acidic conditions, necessitating specialized formulation .

Research Findings and Methodological Considerations

Biological Activity

UNII-G22T722CHH, identified as 4-deoxy-3,4-didehydro-8,24-dihydroxy-2-oxopregn-5-en-20-one , is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

| Property | Details |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.45 g/mol |

| IUPAC Name | 4-deoxy-3,4-didehydro-8,24-dihydroxy-2-oxopregn-5-en-20-one |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. Specifically, it has been shown to modulate the activity of:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce the production of pro-inflammatory prostaglandins.

- Lipoxygenase (LOX) : Similar to COX, LOX inhibition may contribute to reduced inflammatory responses.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : By inhibiting NF-κB activation, the compound may prevent the transcription of pro-inflammatory cytokines.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. It is absorbed effectively when administered orally and demonstrates a significant half-life, allowing for sustained therapeutic effects. The compound undergoes hepatic metabolism, primarily through phase I reactions, leading to various metabolites that may also exhibit biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in serum samples.

-

Antitumor Activity :

- In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

-

Cardiovascular Protection :

- Research highlighted its potential protective effects against oxidative stress in cardiac tissues, suggesting it may mitigate damage during ischemic events.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Paeonol | Anti-inflammatory, antitumor | Derived from traditional herbs |

| Curcumin | Antioxidant, anti-inflammatory | Known for extensive clinical studies |

| Resveratrol | Cardiovascular protective | Found in grapes and berries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.